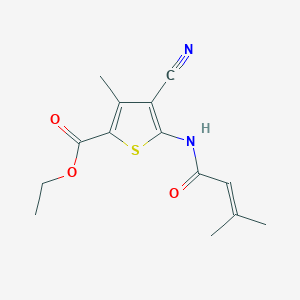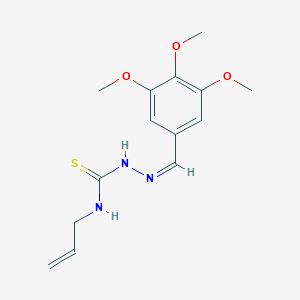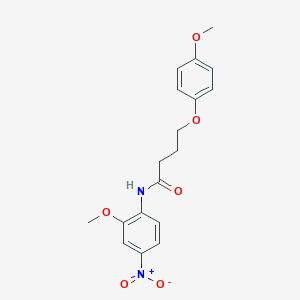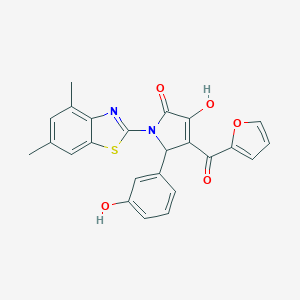
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA belongs to the class of purine derivatives and has a unique chemical structure that makes it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its cytotoxic effects on cancer cells. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide induces apoptosis in cancer cells, leading to cell death. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to protect neurons from oxidative stress and excitotoxicity, which could be useful in the treatment of neurodegenerative diseases. Additionally, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its unique chemical structure, which makes it a promising candidate for further investigation. Furthermore, the synthesis method for 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development. However, one of the limitations of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its cytotoxicity, which could pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide.
未来方向
There are several future directions for the research and development of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. One direction is to explore its potential applications in cancer therapy further. Studies could investigate the efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in combination with other chemotherapeutic agents and its potential side effects. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases further. Studies could investigate the mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in protecting neurons and its potential side effects. Additionally, studies could investigate the potential applications of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
合成方法
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide involves the reaction of 2,6-dioxopurine-7-acetic acid with 2-oxoindoline-3-acetic hydrazide in the presence of a suitable condensing agent. The resulting compound is then purified through recrystallization to obtain pure 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. The synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, making it suitable for further research and development.
科学研究应用
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has shown potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
属性
产品名称 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide |
|---|---|
分子式 |
C17H15N7O4 |
分子量 |
381.3 g/mol |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-(2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H15N7O4/c1-22-14-13(16(27)23(2)17(22)28)24(8-18-14)7-11(25)20-21-12-9-5-3-4-6-10(9)19-15(12)26/h3-6,8H,7H2,1-2H3,(H,20,25)(H,19,21,26) |
InChI 键 |
LMJQYWUATIRAGP-UHFFFAOYSA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)

![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
